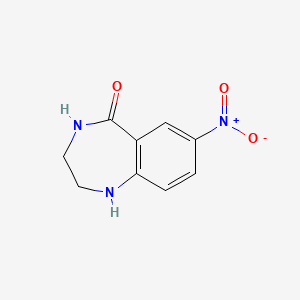

7-NItro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves the nitration of a precursor benzodiazepine compound. One common method includes the nitration of 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydro-benzodiazepinones using potassium nitrate in cold concentrated sulfuric acid . The reaction is monitored by thin-layer chromatography to ensure the formation of the desired nitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow chemistry has been explored for the efficient synthesis of benzodiazepines, which could be adapted for the production of this compound .

化学反应分析

Types of Reactions: 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Nitration: As mentioned, the compound is synthesized through nitration.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

Nitration: Potassium nitrate and concentrated sulfuric acid.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one.

Substitution: Depending on the electrophile used, various substituted benzodiazepines can be formed.

科学研究应用

7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The nitro group may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity for specific receptor subtypes .

相似化合物的比较

Diazepam: A well-known benzodiazepine with anxiolytic and hypnotic effects.

Nitrazepam: Another benzodiazepine with similar pharmacological properties but different structural features.

Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.

Uniqueness: 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and pharmacological profile. This structural feature distinguishes it from other benzodiazepines and may offer advantages in specific research and therapeutic applications .

生物活性

7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a compound of interest within the benzodiazepine family, which is widely recognized for its psychoactive properties. This article explores its biological activity, focusing on pharmacological effects, toxicity, and potential therapeutic applications. The analysis draws from diverse sources to provide a comprehensive overview.

- Chemical Formula : C9H9N3O3

- Molecular Weight : 207.19 g/mol

- CAS Number : 881587-44-6

The compound features a nitro group at the 7-position of the benzodiazepine structure, which influences its biological activity.

Pharmacological Effects

Research indicates that 7-nitro derivatives of benzodiazepines often exhibit varied pharmacological activities compared to their non-nitro counterparts. Specifically, studies have shown that:

- Tranquilizing Activity : Initial findings suggest that this compound lacks significant tranquilizing effects when tested against classical benzodiazepines like chlordiazepoxide and diazepam .

- Toxicity : In comparison to traditional benzodiazepines, this compound has demonstrated higher toxicity levels in animal models. It was reported to have little or no effect on motor coordination and activity at lower doses but exhibited high toxicity at elevated concentrations .

In Vitro Studies

In vitro assays have been utilized to evaluate the biological activity of 7-nitro derivatives:

- Cell Viability Assays : High concentrations of the compound were required to observe any pharmacological properties in cultured cells. This suggests that while there may be some activity at elevated doses, the therapeutic index is likely narrow .

- Mechanism of Action : The exact mechanisms through which this compound exerts its effects remain unclear. However, it is hypothesized that the nitro group may alter receptor binding affinities compared to non-nitro benzodiazepines .

Comparative Analysis with Other Benzodiazepines

A comparative analysis highlights the differences between this compound and other benzodiazepines:

| Compound Name | Tranquilizing Activity | Toxicity Level | Motor Coordination Effect |

|---|---|---|---|

| Chlordiazepoxide | High | Moderate | Significant |

| Diazepam | High | Moderate | Significant |

| This compound | None | High | Minimal |

Study on Psychotropic Activity

In a study evaluating various derivatives of tetrahydro-benzodiazepinones for psychotropic activity in mice:

- The nitro and amino derivatives were tested for their effects on behavior and motor function.

- Results indicated a lack of significant tranquilizing effects and high toxicity levels compared to classical benzodiazepines .

Clinical Observations

Clinical observations in settings involving acute psychotic episodes have noted that while traditional benzodiazepines are effective for rapid tranquilization, compounds like 7-nitro derivatives are not used due to their adverse side effect profile and lack of efficacy in calming agitation .

属性

IUPAC Name |

7-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-7-5-6(12(14)15)1-2-8(7)10-3-4-11-9/h1-2,5,10H,3-4H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUQTTFCQZHGGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。